Cas no 103963-58-2 (Catechol-d4)
Catechol-d4 Chemical and Physical Properties
Names and Identifiers
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- Catechol-d4
- 3,4,5,6-<2H4>-1,2-dihydroxybenzene
- Pyrocatechol-3,4,5,6-d4
- Pyrocatechol-3,4,5,6-D4(WX698004)
- 1,2-Benzene-3,4,5,6-d4-diol
- 1,2-Dihydroxybenzene - d4
- W10733
- AS-56332
- 1,2-Dihydroxybenzene-d4, 96 atom % D, 95% (CP)
- ((2)H)benzene-1,2-diol
- AKOS037645033
- DB-243235
- 103963-58-2
- 3,4,5,6-Tetradeuteriobenzene-1,2-diol
- 1,2-Benzene-3,4,5,6-d4-diol; 1,2-Benzenediol-3,4,5,6-D4; Catechol-3,4,5,6-D4; Catechol (ring-D4); Benzene-1,2-diol (ring-D4)
- MFCD12964984
- SCHEMBL19038285
- (H)benzene-1,2-diol
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- MDL: MFCD12964984
- Inchi: 1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D
- InChI Key: YCIMNLLNPGFGHC-RHQRLBAQSA-N
- SMILES: OC1C([2H])=C([2H])C([2H])=C([2H])C=1O
Computed Properties
- Exact Mass: 114.062
- Monoisotopic Mass: 114.062
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 62.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 40.5A^2
Catechol-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C215176-10mg |
Catechol-d4 |
103963-58-2 | 10mg |
$ 222.00 | 2023-09-08 | ||
| TRC | C215176-100mg |
Catechol-d4 |
103963-58-2 | 100mg |
$ 1654.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D761486-250mg |
Catechol-d4 |
103963-58-2 | 95% | 250mg |
$555 | 2024-06-07 | |
| eNovation Chemicals LLC | D761486-1g |
Catechol-d4 |
103963-58-2 | 95% | 1g |
$1680 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-504707-10 mg |
Catechol-d4, |
103963-58-2 | 10mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504707-10mg |
Catechol-d4, |
103963-58-2 | 10mg |
¥2708.00 | 2023-09-05 | ||
| abcr | AB462046-250mg |
Pyrocatechol-3,4,5,6-d4, 95%; . |
103963-58-2 | 95% | 250mg |
€535.40 | 2025-04-22 | |
| abcr | AB462046-1g |
Pyrocatechol-3,4,5,6-d4, 95%; . |
103963-58-2 | 95% | 1g |
€1659.20 | 2025-04-22 | |
| abcr | AB462046-250 mg |
Pyrocatechol-3,4,5,6-d4; . |
103963-58-2 | 250MG |
€500.70 | 2023-07-18 | ||
| abcr | AB462046-1 g |
Pyrocatechol-3,4,5,6-d4; . |
103963-58-2 | 1g |
€1,168.00 | 2023-07-18 |
Catechol-d4 Suppliers
Catechol-d4 Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Catechol-d4
Catechol-d4: A Comprehensive Overview
Catechol-d4, also known as deuterated catechol, is a chemical compound with the CAS number 103963-58-2. It is a derivative of catechol, a naturally occurring aromatic diol with the molecular formula C6H6O2. The "d4" designation indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium atoms, which are isotopes of hydrogen with an additional neutron. This substitution is often used in scientific research to study the compound's behavior under specific conditions or to track its movement in biological systems.
The structure of Catechol-d4 consists of a benzene ring with two hydroxyl groups (-OH) attached to adjacent carbon atoms. The deuterium atoms are typically incorporated at specific positions to facilitate isotopic labeling experiments. This compound is widely used in various fields, including biochemistry, pharmacology, and environmental science, due to its unique properties and versatility.
Recent studies have highlighted the importance of Catechol-d4 in understanding cellular signaling pathways and metabolic processes. For instance, researchers have employed this compound as a tracer in metabolomics studies to investigate the dynamics of catechol metabolism in different organisms. By using deuterated versions of catechol, scientists can accurately track its transformation and distribution within biological systems, providing valuable insights into its role in health and disease.
In the field of pharmacology, Catechol-d4 has been utilized to study drug metabolism and bioavailability. Deuterium labeling allows researchers to differentiate between endogenous and exogenous forms of catechol, enabling precise quantification of drug metabolites in complex biological matrices. This approach has proven particularly useful in early-stage drug development, where understanding the pharmacokinetics of potential therapeutic agents is critical.
Moreover, advancements in analytical techniques such as mass spectrometry have enhanced the utility of Catechol-d4 in research. Modern instruments can now detect minute amounts of deuterated compounds with high sensitivity, making it possible to conduct experiments at lower concentrations and reduce experimental costs. These technological improvements have further solidified the role of Catechol-d4 as an essential tool in contemporary scientific research.
In environmental science, Catechol-d4 has been employed to study the fate and transport of pollutants in aquatic ecosystems. By using deuterated versions of catechol as tracers, researchers can monitor the degradation and bioaccumulation of contaminants in real-world settings. This information is crucial for developing effective strategies to mitigate environmental pollution and protect ecosystems.
The synthesis of Catechol-d4 involves several steps, including the selective deuteration of catechol at specific positions while preserving its chemical integrity. This process requires precise control over reaction conditions to ensure high yields and purity levels. Researchers have developed innovative methods to achieve this goal, leveraging advancements in catalytic chemistry and isotopic exchange reactions.
In conclusion, Catechol-d4, with its unique properties and versatility, continues to play a pivotal role in scientific research across multiple disciplines. Its applications span from basic biochemical studies to advanced pharmacological investigations, making it an indispensable tool for researchers worldwide. As technology advances and new methodologies emerge, the utility of Catechol-d4 is expected to expand further, driving innovation and discovery in the scientific community.